molecular formula C7H5Cl2NO B1294676 2,5-Dichlorobenzamide CAS No. 5980-26-7

2,5-Dichlorobenzamide

Cat. No.: B1294676
CAS No.: 5980-26-7
M. Wt: 190.02 g/mol
InChI Key: NMHJIYQWKWHDSX-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with ammonia or amines. The reaction typically occurs in the presence of a solvent such as dimethylformamide at elevated temperatures (around 60°C) to yield the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, this compound is produced by first synthesizing 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzonitrile. The 2,5-dichlorobenzoyl chloride is then reacted with ammonia or an amine under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The benzene ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2,5-Dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    2,4-Dichlorobenzamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    3,5-Dichlorobenzamide: Chlorine atoms at the 3rd and 5th positions.

    2,6-Dichlorobenzamide: Chlorine atoms at the 2nd and 6th positions.

Uniqueness: 2,5-Dichlorobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can significantly affect the compound’s properties and its interactions with other molecules .

Properties

IUPAC Name

2,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJIYQWKWHDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073985
Record name Benzamide, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-26-7
Record name 2,5-Dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DICHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-Dichlorobenzamide interact with its target and what are the downstream effects?

A1: The research highlights this compound as a key component in a crystalline form of a proteasome inhibitor []. While the exact mechanism of action isn't detailed in the provided abstract, proteasome inhibitors typically bind to and inhibit the proteasome, a cellular complex responsible for protein degradation. This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, ultimately leading to cell death, a desired effect in cancer treatment [].

Q2: Can you elaborate on the structural characterization of N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide and its interaction with transthyretin?

A2: While the provided abstract doesn't offer specific structural data for N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide, it mentions its complex with human transthyretin (TTR) []. This suggests the compound likely binds to TTR, potentially influencing its structure and function. Further research is needed to elucidate the specific binding site, affinity, and potential biological implications of this interaction.

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